molecular formula C30H28N2O3 B4931602 1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE

1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE

Cat. No.: B4931602
M. Wt: 464.6 g/mol
InChI Key: MKPLWDFWJKCWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE is a complex organic compound known for its significant biological activity. It is part of the diphenylacetylpiperazine (DAP) derivatives, which have been studied for their potential in reversing multidrug resistance in cancer and malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE involves multiple steps. The DAP moiety is typically obtained by reacting diphenylacetyl chloride with piperazine in the presence of a base like pyridine in dichloromethane. The ethoxycarbonyl group is then removed using potassium hydroxide (KOH). The resulting DAP is further reacted with naphthalene-2-ol under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in drug resistance pathways, thereby enhancing the efficacy of therapeutic agents .

Properties

IUPAC Name

1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3/c33-28(22-35-27-16-15-23-9-7-8-14-26(23)21-27)31-17-19-32(20-18-31)30(34)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLWDFWJKCWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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